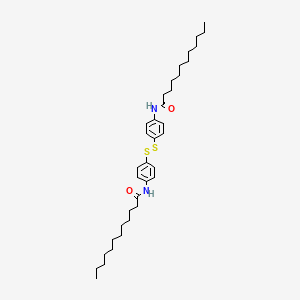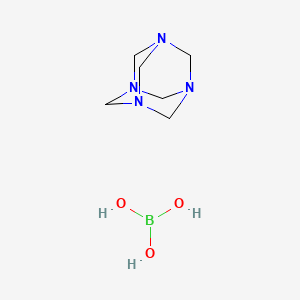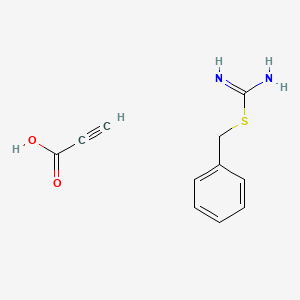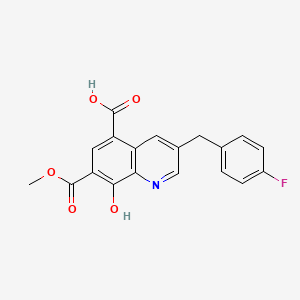
3Aqm3bnc35
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its unique quinoline structure, which includes a fluorophenyl group and multiple carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3Aqm3bnc35 typically involves multi-step organic reactions One common method includes the formation of the quinoline core through a series of cyclization reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for the large-scale synthesis of this compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3Aqm3bnc35 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylate groups can be reduced to alcohols under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
3Aqm3bnc35 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Wirkmechanismus
The mechanism of action of 3Aqm3bnc35 involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in regulating oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-methyl 3-((4-chlorophenyl)methyl)-8-hydroxy-5,7-quinolinedicarboxylate
- 7-methyl 3-((4-bromophenyl)methyl)-8-hydroxy-5,7-quinolinedicarboxylate
- 7-methyl 3-((4-methylphenyl)methyl)-8-hydroxy-5,7-quinolinedicarboxylate
Uniqueness
3Aqm3bnc35 stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity compared to its analogs. This fluorine substitution can significantly influence the compound’s biological activity and chemical stability, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
675610-06-7 |
|---|---|
Molekularformel |
C19H14FNO5 |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
3-[(4-fluorophenyl)methyl]-8-hydroxy-7-methoxycarbonylquinoline-5-carboxylic acid |
InChI |
InChI=1S/C19H14FNO5/c1-26-19(25)15-8-14(18(23)24)13-7-11(9-21-16(13)17(15)22)6-10-2-4-12(20)5-3-10/h2-5,7-9,22H,6H2,1H3,(H,23,24) |
InChI-Schlüssel |
KLPDVDQBLIFIEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=C(C=C(C=N2)CC3=CC=C(C=C3)F)C(=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




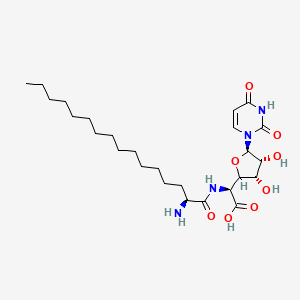
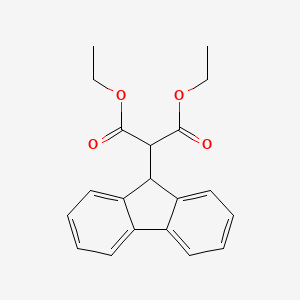
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)




